[2,3'-Bipyridine]-6'-carbonitrile
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Overview
Description
[2,3’-Bipyridine]-6’-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a nitrile group (-CN) attached to the 6’ position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, materials science, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-6’-carbonitrile typically involves the coupling of two pyridine rings followed by the introduction of the nitrile group. One common method is the cross-coupling reaction between 2-bromopyridine and 3-cyanopyridine using a palladium catalyst under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-6’-carbonitrile may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridine]-6’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: [2,3’-Bipyridine]-6’-amine.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: [2,3’-Bipyridine]-6’-carbonitrile is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic and electronic properties .
Biology: In biological research, bipyridine derivatives are used as probes to study metal ion interactions in biological systems. They are also explored for their potential as therapeutic agents .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of diseases involving metal ion dysregulation .
Industry: In the industrial sector, [2,3’-Bipyridine]-6’-carbonitrile is used in the production of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6’-carbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can participate in various redox reactions, influencing electron transfer processes and catalytic activities .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which are redox-active compounds.
3,3’-Bipyridine: Used in the development of coordination polymers and materials science.
Uniqueness: [2,3’-Bipyridine]-6’-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H7N3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-pyridin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H |
InChI Key |
DOIBKQAOOXRRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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